molecular formula C16H10Cl2N4S B294399 6-(2,5-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,5-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294399
M. Wt: 361.2 g/mol
InChI Key: FVHFSFUGCSOMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,5-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles, which have been extensively studied for their biological activities. In

Scientific Research Applications

6-(2,5-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. It has been studied for its antitumor, antimicrobial, and antifungal activities. In addition, this compound has shown potential as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been studied for its potential use as an inhibitor of enzymes involved in various metabolic pathways.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the cell. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. It has been shown to induce changes in the expression of genes involved in various cellular processes such as cell cycle regulation, apoptosis, and DNA repair. In addition, it has been reported to cause alterations in the levels of certain biomolecules such as reactive oxygen species and ATP.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(2,5-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the biological processes involved in various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 6-(2,5-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are vast, and there are several future directions that can be explored. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the product. In addition, further studies can be conducted to explore the potential use of this compound as a therapeutic agent for various diseases. Furthermore, the development of new derivatives of this compound can lead to the discovery of more potent and selective compounds with improved properties.

Synthesis Methods

The synthesis of 6-(2,5-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 2,5-dichlorobenzenesulfonamide, 4-methylphenylhydrazine, and thiourea in the presence of a suitable catalyst. The reaction proceeds via a multicomponent reaction, and the product is obtained in good yield and purity.

Properties

Molecular Formula

C16H10Cl2N4S

Molecular Weight

361.2 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10Cl2N4S/c1-9-2-4-10(5-3-9)14-19-20-16-22(14)21-15(23-16)12-8-11(17)6-7-13(12)18/h2-8H,1H3

InChI Key

FVHFSFUGCSOMSI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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